Cas no 17017-83-3 (Benzeneethanesulfonicacid, 2,5-dihydroxy-b,b-dimethyl-4-octadecyl-, potassiumsalt (1:1))

Benzeneethanesulfonicacid, 2,5-dihydroxy-b,b-dimethyl-4-octadecyl-, potassiumsalt (1:1) structure
17017-83-3 structure
Product Name:Benzeneethanesulfonicacid, 2,5-dihydroxy-b,b-dimethyl-4-octadecyl-, potassiumsalt (1:1)
Numero CAS:17017-83-3
MF:C28H49KO5S
MW:536.848969221115
CID:153673
PubChem ID:23696763
Update Time:2025-04-19

Benzeneethanesulfonicacid, 2,5-dihydroxy-b,b-dimethyl-4-octadecyl-, potassiumsalt (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanesulfonicacid, 2,5-dihydroxy-b,b-dimethyl-4-octadecyl-, potassiumsalt (1:1)
    • potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate
    • potassium,2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonate
    • 2-(2,5-Dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonic acid potassium salt
    • NS00054200
    • EINECS 241-092-4
    • DTXSID40168815
    • R2R6VXU8EY
    • Benzeneethanesulfonic acid, 2,5-dihydroxy-beta,beta-dimethyl-4-octadecyl-, potassium salt (1:1)
    • POTASSIUM 2-(2,5-DIHYDROXY-4-OCTADECYLPHENYL)-2-METHYLPROPANESULFONATE
    • Benzeneethanesulfonic acid, 2,5-dihydroxy-beta,beta-dimethyl-4-octadecyl-, potassium salt
    • 17017-83-3
    • potassium;2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonate
    • Inchi: 1S/C28H50O5S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-27(30)25(22-26(24)29)28(2,3)23-34(31,32)33;/h21-22,29-30H,4-20,23H2,1-3H3,(H,31,32,33);/q;+1/p-1
    • Chiave InChI: JVUSYQDCMILMHT-UHFFFAOYSA-M
    • Sorrisi: [K+].S(CC(C)(C)C1C=C(C(=CC=1O)CCCCCCCCCCCCCCCCCC)O)(=O)(=O)[O-]

Proprietà calcolate

  • Massa esatta: 536.29397
  • Massa monoisotopica: 536.293777
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 20
  • Complessità: 605
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 106

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 97.66
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.